エント-アリスキレンフマル酸塩 (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ent-Aliskiren Fumarate (2:1) is a pharmaceutical compound used primarily for the treatment of hypertension. It is a direct renin inhibitor, which means it directly inhibits the activity of renin, an enzyme involved in the regulation of blood pressure. This compound is a fumarate salt form of Aliskiren, which enhances its stability and solubility .
科学的研究の応用
Ent-Aliskiren Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enantioselective hydrogenation and other stereoselective reactions.
Biology: Investigated for its effects on renin activity and blood pressure regulation.
Medicine: Used in the development of antihypertensive drugs and studied for its potential benefits in treating cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals and as a reference material for quality control.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ent-Aliskiren Fumarate involves multiple steps, starting from chiral intermediates. One of the key steps is the enantioselective hydrogenation of a precursor molecule using a chiral rhodium complex. This step ensures the high enantioselectivity required for the final product .
Industrial Production Methods: Industrial production of Ent-Aliskiren Fumarate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the chiral intermediate, followed by enantioselective hydrogenation, and finally, the formation of the fumarate salt .
化学反応の分析
Types of Reactions: Ent-Aliskiren Fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
作用機序
Ent-Aliskiren Fumarate exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, Ent-Aliskiren Fumarate reduces the levels of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
類似化合物との比較
Aliskiren: The parent compound of Ent-Aliskiren Fumarate, used for the same therapeutic purposes.
ACE Inhibitors: Such as enalapril and lisinopril, which inhibit the angiotensin-converting enzyme.
Angiotensin II Receptor Blockers: Such as losartan and valsartan, which block the effects of angiotensin II.
Uniqueness: Ent-Aliskiren Fumarate is unique in its direct inhibition of renin, providing a more complete suppression of the renin-angiotensin-aldosterone system compared to ACE inhibitors and angiotensin II receptor blockers. This results in a more effective reduction in blood pressure and potentially fewer side effects .
特性
CAS番号 |
1630036-76-8 |
---|---|
分子式 |
C34H57N3O10 |
分子量 |
667.841 |
IUPAC名 |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChIキー |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
同義語 |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。